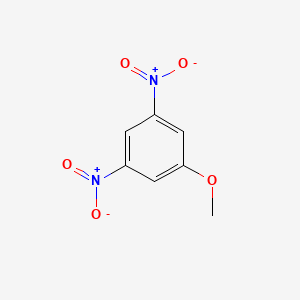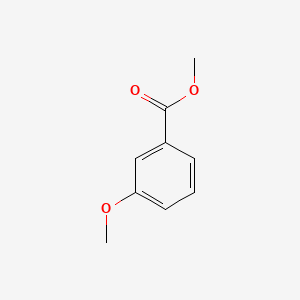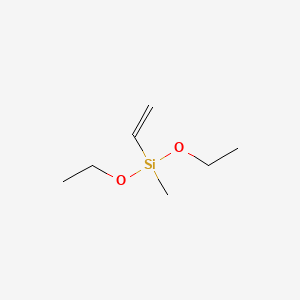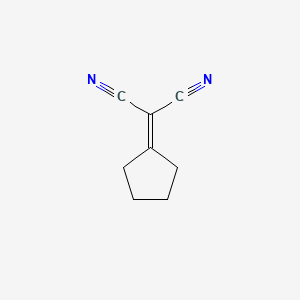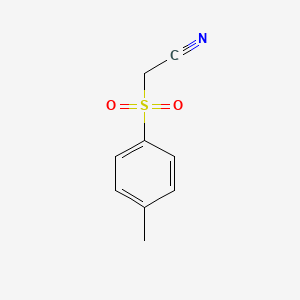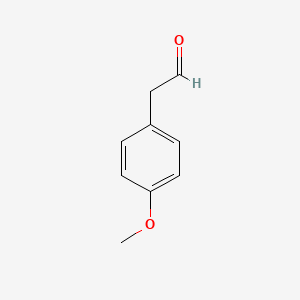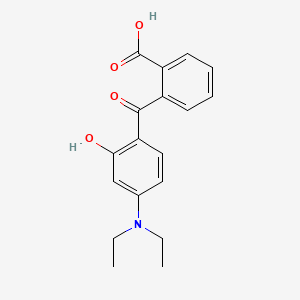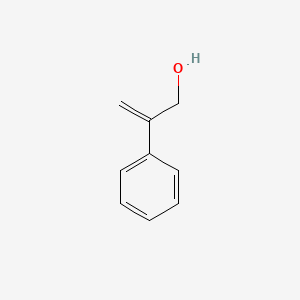
1-(2-Fluoro-4-hydroxyphenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Fluoro-4-hydroxyphenyl)propan-2-one” is a chemical compound with the empirical formula C9H9FO2 . It has a molecular weight of 168.16 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of “1-(2-Fluoro-4-hydroxyphenyl)propan-2-one” consists of a propiophenone backbone with a fluorine atom and a hydroxyl group attached to the phenyl ring . The exact structure can be represented by the SMILES stringO=C(CC)C1=CC=C(F)C=C1O . Physical And Chemical Properties Analysis
“1-(2-Fluoro-4-hydroxyphenyl)propan-2-one” is a solid compound . Its molecular weight is 168.16 , and its empirical formula is C9H9FO2 .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
1-(2-Fluoro-4-hydroxyphenyl)propan-2-one's pharmacokinetics and metabolism have been studied, highlighting its potential in preclinical development. For instance, one study focused on a compound, S-1, a member of potent selective androgen receptor modulators (SARMs), displaying properties like low clearance, moderate volume distribution, and extensive metabolism in rats, suggesting the compound's stability and efficacy in therapeutic applications (Wu et al., 2006).
Antitumor Activity
The compound has shown promise in antitumor applications. A study synthesized a hydrophilic prodrug of CHM-1, demonstrating rapid conversion into the parent compound post-administration and showcasing significant antitumor activity and pharmacological effects on enzymes related to tumor cells (Chou et al., 2010).
Diagnostic Imaging
In diagnostic imaging, specifically in the context of estrogen receptors, fluorine-18-labeled estrogens have been developed for positron emission tomography (PET), exhibiting high selectivity and uptake in target tissues, indicating their utility in identifying and monitoring estrogen-receptor-positive tumors (Kiesewetter et al., 1984).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(2-fluoro-4-hydroxyphenyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6(11)4-7-2-3-8(12)5-9(7)10/h2-3,5,12H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHIBHMRLBRNON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-4-hydroxyphenyl)propan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile](/img/structure/B1346777.png)
